sodium;4-oxopentanoate

Meat Preservation Antimicrobial Efficacy Sodium Lactate Comparator

Sodium 4-oxopentanoate (CAS 19856-23-6), widely known as sodium levulinate, is the sodium salt of levulinic acid – a C5 gamma-keto acid classified as a top-12 bio-based platform chemical by the U.S. Department of Energy.

Molecular Formula C5H7NaO3
Molecular Weight 138.10 g/mol
Cat. No. B7823385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-oxopentanoate
Molecular FormulaC5H7NaO3
Molecular Weight138.10 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyRDKYCKDVIYTSAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Oxopentanoate (Sodium Levulinate) – Baseline Profile for Scientific and Industrial Procurement


Sodium 4-oxopentanoate (CAS 19856-23-6), widely known as sodium levulinate, is the sodium salt of levulinic acid – a C5 gamma-keto acid classified as a top-12 bio-based platform chemical by the U.S. Department of Energy [1]. It is produced by neutralising levulinic acid, which is biorefined from renewable lignocellulosic feedstocks including corn stover, sugarcane bagasse, and wood residues, with sodium hydroxide [2]. In aqueous solution, the salt equilibrates with its parent acid, exhibiting pH-dependent broad-spectrum antimicrobial activity while simultaneously functioning as a skin-conditioning agent and humectant – a multifunctional profile that distinguishes it from single-function preservatives [1][2].

Why Sodium 4-Oxopentanoate Cannot Be Substituted by Generic In-Class Organic Acid Salts


Although sodium levulinate falls within the broad class of organic acid salts used as preservatives, direct substitution with sodium lactate, sodium benzoate, or potassium sorbate fails to reproduce its performance envelope. In fresh meat systems, 1.4% sodium levulinate delivers microbial inhibition equivalent to 2.7% sodium lactate – a 48% dose reduction with no dose-dependency, a behaviour not observed for lactate [1]. Against Listeria monocytogenes in ready-to-eat turkey, 1% sodium levulinate provides 10 weeks of pathogen control versus only 6 weeks for 2% sodium lactate [2]. Among chemically analogous levulinate salts, sodium levulinate achieves a freezing point depression of -15.0 °C compared to only -7.8 °C for calcium levulinate and -6.5 °C for magnesium levulinate, making it the only viable levulinate salt for low-temperature deicing applications [3]. Furthermore, its COSMOS/ECOCERT certification and renewable biomass derivation create a sustainability and regulatory compliance position that petroleum-derived preservatives cannot match . These quantitative discontinuities make generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for Sodium 4-Oxopentanoate Versus Closest Analogs and Alternatives


Dose-Efficient Aerobic Plate Count Inhibition vs. Sodium Lactate in Fresh Meat Systems

In a direct head-to-head study on fresh pork and turkey sausages, sodium levulinate at 1.4% (w/w) inhibited aerobic microbial growth as effectively as sodium lactate at 2.7% (w/w) – nearly double the concentration [1]. Critically, sodium levulinate displayed no dose-dependency: 1.4% was as inhibitory as 2.7% sodium levulinate, whereas sodium lactate's bacteriostatic effects were significantly dose-dependent (2.7% > 1.4%) [1]. This non-linear dose-response is a distinguishing mechanistic feature.

Meat Preservation Antimicrobial Efficacy Sodium Lactate Comparator

Extended Anti-Listeria monocytogenes Shelf-Life vs. Sodium Lactate and Lactate/Diacetate in RTE Meat

In vacuum-packaged ready-to-eat turkey roll stored at 2 °C, 1% sodium levulinate prevented significant growth of L. monocytogenes (>10⁴ CFU/cm²) for 10 weeks, while 2% sodium lactate failed after only 6 weeks and a sodium lactate/diacetate combination (1.875%/0.125%) failed after 8 weeks [1]. Sodium levulinate at 2% and 3% completely inhibited pathogen growth for the full 12-week study period. In bologna, sodium levulinate matched the efficacy of the industry-standard lactate/diacetate combination [1]. Consumer taste panels found no significant differences in overall liking between treatment groups (p = 0.19 for turkey; p = 0.42 for bologna) [1].

Listeria monocytogenes Control Ready-to-Eat Meat Safety Shelf-Life Extension

Superior Freezing Point Depression Among Levulinate Salts for Bio-Based Deicing Agents

Freezing points of three levulinate salts and rock salt (NaCl) were determined per ASTM D 1177-94 at 10–40% w/w concentrations [1]. Sodium levulinate produced a freezing point range of -2.9 to -15.0 °C, substantially outperforming calcium levulinate (-2.1 to -7.8 °C) and magnesium levulinate (-1.5 to -6.5 °C) [1]. In small-scale deicing trials at an average temperature of -2.7 °C, sodium levulinate was explicitly identified as the most effective deicing agent among the three levulinate salts tested (2%, 5%, and 10% aqueous solutions) [1].

Bio-Based Deicer Freezing Point Depression Levulinate Salt Comparison

COSMOS/ECOCERT-Certified Renewable Origin vs. Petroleum-Derived Preservatives for Natural Cosmetic Formulations

Sodium levulinate is manufactured exclusively from levulinic acid biorefined from renewable feedstocks – including low-grade cellulose, sugar and starchy crops, wood, organic waste, and algae – and is classified as a green chemistry alternative to non-renewable resources [1]. Commercial grades such as Verstatil® SL Non GMO achieve a 90% natural origin content per ISO 16128 and hold full ECOCERT/COSMOS approval for use in certified natural and organic cosmetics . Blends based on sodium levulinate (e.g., Cosphagard® Pol) are positioned as direct replacements for petroleum-derived, controversially discussed preservatives including parabens, methylisothiazolinone (MIT), triclosan, and formaldehyde releasers, without sacrificing antimicrobial breadth .

Natural Cosmetics COSMOS Certification Sustainable Preservatives

Highest-Impact Application Scenarios for Sodium 4-Oxopentanoate Based on Verifiable Differentiation Evidence


Reformulation of Ready-to-Eat Meat Products for Extended Anti-Listeria Shelf-Life with Lower Inclusion Rates

Food manufacturers seeking to replace or supplement sodium lactate/lactate-diacetate systems in vacuum-packaged RTE turkey and bologna can adopt sodium levulinate at 1–2% to achieve equivalent or superior anti-Listeria protection with a 50% reduction in active concentration, as demonstrated by the 10-week pathogen control at 1% levulinate versus 6 weeks at 2% lactate [1]. The sensory neutrality confirmed by consumer panels supports direct reformulation without flavour-masking costs [1].

Development of Bio-Based Road Deicing Formulations as Chloride Replacements

Sodium levulinate is the preferred levulinate salt for renewable deicing applications where performance must approach that of rock salt (NaCl). With a freezing point depression of -15.0 °C at 40% w/w – nearly double that of calcium levulinate (-7.8 °C) and more than double that of magnesium levulinate (-6.5 °C) – it is the only bio-based levulinate salt viable for low-temperature deicing without blending with chloride salts [2]. Field testing at -2.7 °C confirmed its superior ice-melting efficacy [2].

COSMOS-Certified Natural Cosmetic Preservation Systems Replacing Parabens and MIT

Formulators of natural and organic cosmetics can specify sodium levulinate as a COSMOS/ECOCERT-approved, ISO 16128 natural-origin preservative backbone that replaces petroleum-derived preservatives such as parabens, MIT, and triclosan while maintaining broad-spectrum antimicrobial protection against bacteria, yeasts, and moulds . Its multifunctional profile – combining preservation with skin conditioning – enables ingredient list simplification, a key procurement and marketing advantage in the clean-beauty segment .

Low-Dose Antimicrobial Preservation in Fresh Sausage Manufacture with Cost-in-Use Advantage

Fresh pork and turkey sausage processors can leverage the non-dose-dependent antimicrobial behaviour of sodium levulinate to achieve effective aerobic plate count control at 1.4% – matching the performance of 2.7% sodium lactate but at 48% lower concentration [3]. This dose efficiency directly reduces ingredient cost per kg of finished product and minimises potential impacts on product colour and pH, which were shown to be unaffected by levulinate treatment [3].

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